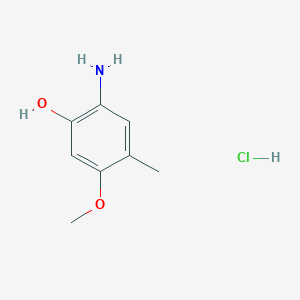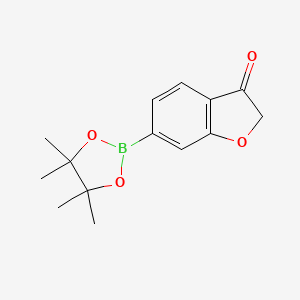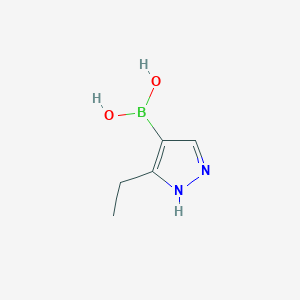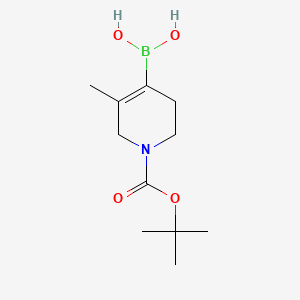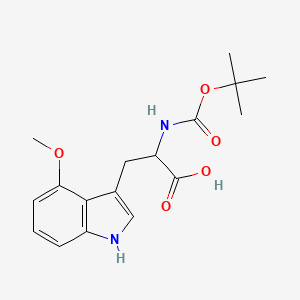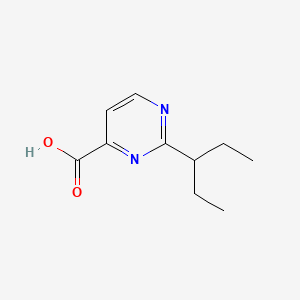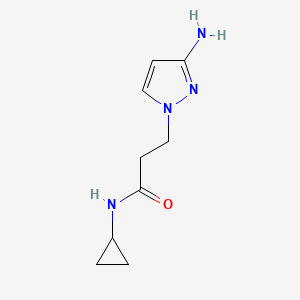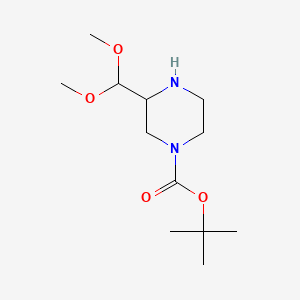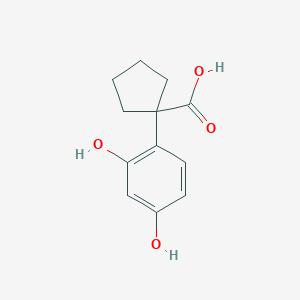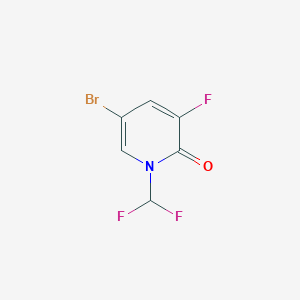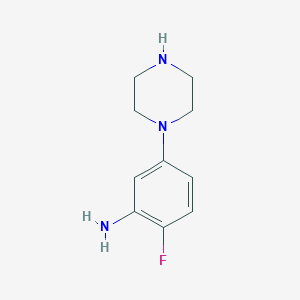
2-Fluoro-5-(piperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(piperazin-1-yl)aniline is an organic compound that features a fluorine atom and a piperazine ring attached to an aniline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(piperazin-1-yl)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method is the reaction of 2-fluoroaniline with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The piperazine ring is known to enhance the compound’s ability to cross biological membranes and interact with central nervous system targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroaniline: Lacks the piperazine ring, making it less versatile in biological applications.
5-(Piperazin-1-yl)aniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Chloro-5-(piperazin-1-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and reactivity.
Uniqueness
2-Fluoro-5-(piperazin-1-yl)aniline is unique due to the presence of both the fluorine atom and the piperazine ring. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the piperazine ring improves its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
500206-02-0 |
|---|---|
Molekularformel |
C10H14FN3 |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-fluoro-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C10H14FN3/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 |
InChI-Schlüssel |
GRHXAKQMKDEQAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


